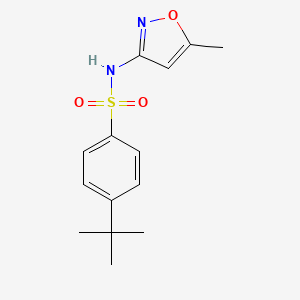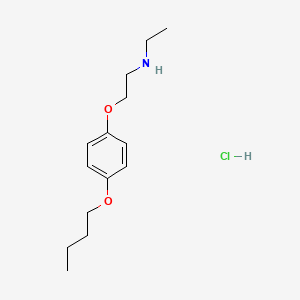![molecular formula C15H12Cl3N3O2 B5394193 1-[(4-CHLOROPHENYL)METHYL]-3-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)UREA](/img/structure/B5394193.png)
1-[(4-CHLOROPHENYL)METHYL]-3-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)UREA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-CHLOROPHENYL)METHYL]-3-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)UREA is a complex organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorophenyl group, a dichloromethylpyridine group, and a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-CHLOROPHENYL)METHYL]-3-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)UREA typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Preparation of 4-chlorobenzyl chloride: This can be achieved by chlorination of toluene using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Synthesis of 2,6-dichloro-4-methylpyridine: This can be synthesized by chlorination of 4-methylpyridine using chlorine gas in the presence of a catalyst.
Formation of the urea derivative: The final step involves the reaction of 4-chlorobenzyl chloride with 2,6-dichloro-4-methylpyridine-3-carbonyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Batch reactors: Used for small to medium-scale production.
Continuous flow reactors: Used for large-scale production to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(4-CHLOROPHENYL)METHYL]-3-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl and dichloromethylpyridine groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(4-CHLOROPHENYL)METHYL]-3-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)UREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-[(4-CHLOROPHENYL)METHYL]-3-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)UREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(4-BROMOPHENYL)METHYL]-3-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)UREA
- 1-[(4-FLUOROPHENYL)METHYL]-3-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)UREA
- 1-[(4-METHOXYPHENYL)METHYL]-3-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)UREA
Uniqueness
1-[(4-CHLOROPHENYL)METHYL]-3-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)UREA is unique due to the presence of both chlorophenyl and dichloromethylpyridine groups, which confer specific chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
2,6-dichloro-N-[(4-chlorophenyl)methylcarbamoyl]-4-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3N3O2/c1-8-6-11(17)20-13(18)12(8)14(22)21-15(23)19-7-9-2-4-10(16)5-3-9/h2-6H,7H2,1H3,(H2,19,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFKTZYFECZCCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)NC(=O)NCC2=CC=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)butanamide](/img/structure/B5394111.png)
![6-[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidine-1-carbonyl]-1H-pyrimidine-2,4-dione](/img/structure/B5394117.png)

![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[methyl(2-phenylethyl)amino]methyl}piperidin-2-one](/img/structure/B5394137.png)
![N-ethyl-1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}pyrrolidine-3-carboxamide](/img/structure/B5394139.png)
![2-chloro-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}benzamide](/img/structure/B5394144.png)

![4-(cyclopropylmethyl)-3-isopropyl-1-[(2-morpholin-4-ylpyridin-3-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5394152.png)

![1-[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-3-(4-phenylanilino)propan-1-one](/img/structure/B5394167.png)
![5-methyl-4-[(4-methyl-1H-pyrazol-1-yl)methyl]-2-(3-methyl-2-thienyl)-1,3-oxazole](/img/structure/B5394172.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B5394175.png)
![ethyl (2E)-2-[[3-bromo-4-(dimethylamino)phenyl]methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5394183.png)

